Methyl 3-(2-phenylethylamino)propanoate
Description
Contextualization within Organic Chemistry and Amine-Containing Esters
Methyl 3-(2-phenylethylamino)propanoate, also known by synonyms such as N-(β-carbomethoxyethyl)phenethylamine and N-phenethyl-β-alanine methyl ester, is structurally characterized by a secondary amine, a phenylethyl group, and a methyl ester moiety. This places it within the broader class of β-amino esters, which are organic compounds containing both an amino group and an ester functional group, with the amino group located at the β-position relative to the ester's carbonyl group.
The presence of both a nucleophilic amine and an electrophilic ester group within the same molecule imparts a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules. The general structure of β-amino esters allows for a variety of chemical transformations, including cyclization, amidation, and further functionalization at both the nitrogen and the ester.
Historical Perspective and Initial Academic Interest in Related Propanoate Derivatives
The academic interest in propanoate derivatives, particularly those with amino functionalities, is not a recent phenomenon. Historically, research into related structures was driven by the pursuit of novel pharmaceuticals and materials. For instance, early 20th-century research explored the synthesis of various amino acid esters for their potential biological activities.
A significant milestone in the synthesis of related β-amino propionates was the development of the aza-Michael addition (also known as the conjugate addition of amines). This reaction, involving the addition of an amine to an α,β-unsaturated carbonyl compound like an acrylate (B77674), provided a direct and efficient route to β-amino esters. A US patent from 1957 details a process for producing β-amino propionate (B1217596) surfactants by reacting fatty amines with lower aliphatic esters of acrylic acid, showcasing an early industrial application of this class of compounds. This historical groundwork laid the foundation for the synthesis and exploration of more specific derivatives like this compound.
Current Research Landscape and Emerging Areas of Study for β-Amino Esters
The field of β-amino esters continues to be an active area of academic research, with a significant focus on the development of new synthetic methods and applications. A prominent area of study is the synthesis and application of poly(β-amino esters) (PBAEs). These are biodegradable and pH-responsive polymers synthesized via the Michael addition of amines to diacrylates. semanticscholar.org Recent research highlights their potential in drug delivery systems, gene therapy, and as biomaterials for tissue engineering. semanticscholar.org
Furthermore, enzymatic synthesis of β-amino acid esters is an emerging field, offering a green and highly selective alternative to traditional chemical methods. Lipase-catalyzed Michael additions, for example, have been explored for the synthesis of various β-amino esters. researchgate.net These modern approaches underscore the ongoing efforts to develop more sustainable and efficient ways to access this important class of compounds.
Significance of the Compound and its Analogues in Synthetic Methodology Development
This compound and its analogues are significant in the development of synthetic methodologies due to their utility as key intermediates. A notable example is their role in the synthesis of piperidinone-based structures, which are core components of various pharmaceuticals.
A study by Fakhraian and Riseh details a two-step, protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate to produce this compound. researchgate.net This reaction is a practical method for obtaining this key intermediate. The resulting compound can then be utilized in intramolecular cyclization reactions, such as the Dieckmann condensation, to form piperidinone rings. These heterocyclic scaffolds are central to the structure of potent analgesics, including fentanyl and its analogues. researchgate.net
The synthesis of this compound is a straightforward procedure involving the reaction of phenethylamine (B48288) with methyl acrylate in a suitable solvent like methanol (B129727). The reaction is typically stirred at room temperature, and the product can be isolated after removal of the solvent. prepchem.com
Detailed Research Findings
Academic literature provides specific data on the synthesis and characterization of this compound and related compounds.
Synthesis and Reaction Conditions:
A common method for the synthesis of this compound is the direct reaction of phenethylamine with methyl acrylate. prepchem.com The reaction proceeds via a conjugate addition mechanism.
| Reactants | Solvent | Conditions | Product | Yield | Reference |
| Phenethylamine, Methyl Acrylate | Methanol | Room Temperature, 4 hours | N-phenethyl-β-alanine methyl ester | 76% | prepchem.com |
| Phenylethylamine, Methyl Acrylate | Methanol | Not specified | N-(β-carbomethoxyethyl)phenethylamine | - | researchgate.net |
Spectroscopic Data:
While specific spectral data for this compound is not widely published in extensive detail in readily available literature, data for the closely related Methyl 3-(phenylamino)propanoate can be used for comparative purposes.
1H NMR Data for Methyl 3-(phenylamino)propanoate: No specific peak assignments are provided in the referenced source.
IR Spectral Data for Methyl Propanoate (a related simple ester):
| Wavenumber (cm-1) | Interpretation | Reference |
| 2975-2860 | C-H stretching | researchgate.net |
| ~1740 | C=O stretching (ester) | researchgate.netdocbrown.info |
| 1200-1170 | C-O stretching | researchgate.net |
The characteristic C=O stretch for the ester group is a key feature in the IR spectrum. For this compound, one would also expect to see N-H stretching and bending vibrations, as well as aromatic C-H and C=C stretching from the phenyl group.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-phenylethylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)8-10-13-9-7-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAMELUFOSDZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 2 Phenylethylamino Propanoate
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target molecule in a single or a few straightforward steps from readily available starting materials. These approaches are often favored for their efficiency and atom economy.
Condensation Reactions and Amine Alkylation Strategies for Propanoate Systems
The formation of Methyl 3-(2-phenylethylamino)propanoate can be achieved through the conjugate addition (a type of condensation reaction) of phenylethylamine to an acrylic acid derivative, such as methyl acrylate (B77674). This Michael addition reaction is a common and direct method for forming β-amino esters. The reaction involves the nucleophilic attack of the amine on the β-carbon of the acrylate ester. This process can be promoted by acids or bases. organic-chemistry.org For instance, a similar synthesis of ethyl 3-(pyridin-2-ylamino) propanoate is achieved by reacting 2-aminopyridine (B139424) with ethyl acrylate using trifluoromethanesulfonic acid as a catalyst. google.com The reaction is typically heated to drive it to completion. google.com
Another direct approach involves the alkylation of an amine with a suitable propanoate derivative. While direct alkylation of amines with alkyl halides can be difficult to control and may lead to over-alkylation, specific strategies can be employed. masterorganicchemistry.com For propanoate systems, this could involve reacting phenylethylamine with a methyl propanoate bearing a leaving group at the 3-position. However, the conjugate addition to methyl acrylate is generally a more common and efficient strategy. researchgate.net
Esterification and Amine Formation Pathways
Alternatively, the synthesis can be viewed as a combination of esterification and C-N bond formation. If starting from 3-(2-phenylethylamino)propanoic acid, a simple acid-catalyzed esterification with methanol (B129727) would yield the final product. More commonly, the synthesis starts from precursors where the amine and ester functionalities are formed concurrently or sequentially.
The reaction between phenylethylamine and methyl acrylate is a prime example of a pathway that forms the amine linkage and incorporates the ester in one step. researchgate.net Investigations into the reaction of phenylethylamine with acrylate derivatives show that the process is often catalyzed by polar, protic solvents like methanol, which can also serve as the ester source (if starting with acrylic acid) or the solvent. researchgate.net The reaction progress can be monitored to optimize the yield of the desired mono-adduct, as the secondary amine product can potentially react with another molecule of acrylate. researchgate.net
Indirect Synthetic Routes and Precursor Transformation
Indirect routes involve the synthesis of a precursor molecule that is then chemically transformed into the target compound. These methods offer flexibility and can be advantageous when direct routes are inefficient or lead to difficult-to-separate byproducts.
Reductive Amination Protocols in β-Amino Ester Synthesis
Reductive amination is a powerful and widely used method for synthesizing amines, including β-amino esters. researchgate.netresearchgate.net This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org
To synthesize this compound, this protocol would start with a β-keto ester, specifically methyl 3-oxopropanoate (B1240783) (methyl malonaldehydic acid ester). The keto ester would react with phenylethylamine to form an enamine intermediate. This intermediate is then reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion/enamine in the presence of the ester group. masterorganicchemistry.com This one-pot procedure is considered a direct reductive amination. wikipedia.org
Table 1: Example Reaction Parameters for Reductive Amination
| Parameter | Condition | Reference |
|---|---|---|
| Carbonyl Precursor | Methyl 3-oxopropanoate | N/A |
| Amine | Phenylethylamine | N/A |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | masterorganicchemistry.com |
| Solvent | Methanol or other suitable protic solvent | researchgate.net |
| Catalyst (optional) | Acetic Acid (to facilitate imine formation) | researchgate.net |
Modifications of Related Phenylethylamine and Propanoate Derivatives
The target compound can also be synthesized by modifying closely related molecules. For example, a common strategy involves the use of a protecting group on the amine. A precursor such as Methyl 3-(benzyl(2-phenylethyl)amino)propanoate could be synthesized first. The benzyl (B1604629) group can then be removed via catalytic hydrogenation.
A related procedure is described for the synthesis of methyl 3-(methylamino)propanoate, where a benzyl group is removed from the nitrogen atom using hydrogen gas and a palladium on carbon (Pd/C) catalyst. chemicalbook.com This deprotection step yields the secondary amine. chemicalbook.com This method is advantageous when the starting materials are readily available or when other functional groups in the molecule are not compatible with the conditions of direct synthesis methods.
Catalytic Approaches in Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering routes that are more efficient, selective, and environmentally benign. wikipedia.org
For the synthesis of this compound, catalytic approaches can be applied to several of the discussed methods. The Michael addition of phenylethylamine to methyl acrylate can be catalyzed by Lewis or Brønsted acids. google.com A patent describes the use of trifluoromethanesulfonic acid to catalyze the addition of an amine to ethyl acrylate, resulting in high yields. google.com
Catalytic hydrogenation is central to indirect routes involving the removal of protecting groups, with palladium on carbon being a common choice. chemicalbook.com Furthermore, borrowing hydrogen or hydrogen autotransfer reactions represent an advanced catalytic approach. In this methodology, a catalyst (often based on ruthenium or iridium) temporarily removes hydrogen from a primary alcohol to form an aldehyde in situ. nih.gov This aldehyde can then undergo reductive amination with an amine, with the catalyst returning the "borrowed" hydrogen to reduce the intermediate imine. This allows for the N-alkylation of amines using alcohols, which are often more stable and readily available than aldehydes. nih.gov
Table 2: Examples of Catalysts in Related Syntheses
| Reaction Type | Catalyst | Substrates | Reference |
|---|---|---|---|
| Michael Addition | Trifluoromethanesulfonic acid | 2-Aminopyridine, Ethyl acrylate | google.com |
| Deprotection | 10% Palladium on Carbon (Pd/C) | Methyl 3-(benzyl(methyl)amino)propanoate | chemicalbook.com |
| N-Alkylation | Ruthenium Complex | Phenylalanine pentyl ester, 4-Methylbenzyl alcohol | nih.gov |
Homogeneous Catalysis Applications in C-N and C-C Bond Formation
Homogeneous catalysts, which exist in the same phase as the reactants, have been widely employed to promote the aza-Michael addition for the synthesis of β-amino esters. These catalysts can activate either the amine nucleophile or the acrylate acceptor, facilitating the carbon-nitrogen bond formation.
A variety of homogeneous catalysts have been explored for the synthesis of N-substituted β-amino esters. Organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have proven effective in catalyzing the addition of amines to acrylates. For instance, the reaction of benzylamine (B48309) with methyl methacrylate, a structurally similar reaction, proceeds in the presence of DBU. While specific data for 2-phenylethylamine is not extensively documented in readily available literature, the conditions for similar reactions provide a strong indication of viable synthetic pathways. Microwave irradiation has also been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times.
Organocatalysis, utilizing small organic molecules as catalysts, represents another important frontier in homogeneous catalysis for this transformation. Chiral amino acids and their derivatives have been used to achieve asymmetric aza-Michael additions, which is crucial for the synthesis of enantiomerically pure β-amino esters.
Below is a table summarizing representative conditions for the homogeneous-catalyzed synthesis of β-amino esters, which are analogous to the synthesis of the target compound.
| Amine | Acrylate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Benzylamine | Methyl methacrylate | DBU (0.2 eq) | Solvent-free | 75 | 4 h | 83 | mdpi.com |
| Benzylamine | Methyl acrylate | None (Microwave) | Methanol | 65 | 3 min | 90-95 (mono-adduct) | mdpi.com |
| Aniline | Methyl acrylate | Lipozyme TL IM | Methanol | 35 | 30 min (flow) | 80.3 | researchgate.net |
| (S)-(-)-α-Methylbenzylamine | Methyl acrylate | None (Microwave) | Methanol | 80 | 10 min | 95 | researchgate.net |
Heterogeneous Catalysis for Amine and Ester Synthesis
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. For the synthesis of this compound, various solid catalysts have been investigated.
Acidic alumina (B75360) and silica-supported aluminum chloride have been shown to be effective catalysts for the aza-Michael addition of amines to acrylates under solvent-free conditions. These solid acids can activate the acrylate, making it more susceptible to nucleophilic attack by the amine. For example, the reaction of various primary amines with ethyl acrylate proceeds in high yields using acidic alumina.
Metal-organic frameworks (MOFs), such as copper-benzene-1,3,5-tricarboxylate (CuBTC), have also emerged as highly effective heterogeneous catalysts for this transformation. These materials possess a high surface area and tunable active sites, leading to high product yields and selectivity at room temperature. chemicalbook.com
Furthermore, hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) is a common method for the synthesis of amines. For instance, a related compound, methyl 3-(methylamino)propanoate, can be synthesized via the hydrogenolysis of a benzyl-protected precursor using a Pd/C catalyst. chemicalbook.com This approach could be adapted for the synthesis of the target compound.
The following table presents examples of heterogeneous catalysis applied to the synthesis of β-amino esters.
| Amine | Acrylate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Various primary amines | Ethyl acrylate | Acidic Alumina | Solvent-free | Room Temp. | Variable | High | researchgate.net |
| Aniline | Methyl acrylate | Silica-supported AlCl₃ | Solvent-free | 60 | 4 h | Quantitative | nih.gov |
| Cyclic amines | Methyl acrylate | CuBTC (MOF) | Not specified | Room Temp. | Variable | High | chemicalbook.com |
| Methyl 3-(benzyl(methyl)amino)propanoate (precursor) | - | 10% Pd/C | Ethanol (B145695) | 20 | 48 h | - (Deprotection) | chemicalbook.com |
Green Chemistry Principles and Sustainable Synthesis of Amino Esters
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind, focusing on the use of safer solvents, maximizing atom economy, and minimizing waste.
Solvent-Free and Aqueous Medium Reactions
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. The aza-Michael addition for the synthesis of β-amino esters is particularly amenable to solvent-free conditions. researchgate.net
Several studies have demonstrated that the reaction between amines and acrylates can proceed efficiently without any solvent, often with the aid of a catalyst or by using microwave irradiation. mdpi.com For example, the reaction can be carried out by simply mixing the neat reactants, sometimes with grinding, to achieve high yields of the desired product. This approach not only reduces solvent waste but also simplifies the purification process.
Alternatively, water can be used as a green solvent for the aza-Michael reaction. Water is non-toxic, non-flammable, and readily available. While organic reactions in water can sometimes be challenging due to the low solubility of organic reactants, the aza-Michael addition can be promoted in aqueous media, in some cases even without a catalyst. researchgate.net The hydrophobic effect can play a role in bringing the reactants together, and for certain amines, the reaction proceeds smoothly to give the mono-adduct with high selectivity.
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction has an atom economy of 100%, meaning all the atoms of the reactants are incorporated into the final product.
The aza-Michael addition reaction for the synthesis of this compound is an excellent example of an atom-economical reaction. The reaction involves the direct addition of 2-phenylethylamine to methyl acrylate, with no byproducts formed.
Atom Economy Calculation:
The reaction is as follows:
C₈H₁₁N (2-phenylethylamine) + C₄H₆O₂ (methyl acrylate) → C₁₂H₁₇NO₂ (this compound)
Molecular Weight of 2-phenylethylamine (C₈H₁₁N): 121.18 g/mol
Molecular Weight of methyl acrylate (C₄H₆O₂): 86.09 g/mol
Molecular Weight of this compound (C₁₂H₁₇NO₂): 207.27 g/mol
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Percent Atom Economy = (207.27 g/mol / (121.18 g/mol + 86.09 g/mol )) x 100 Percent Atom Economy = (207.27 / 207.27) x 100 = 100%
This 100% atom economy highlights the inherent efficiency of the aza-Michael addition route.
Waste minimization in the synthesis of amino esters can be achieved through several strategies:
Catalyst Choice: Using heterogeneous catalysts that can be easily recovered and reused reduces waste associated with catalyst separation and disposal. chemicalbook.comresearchgate.netnih.gov
Solvent Selection: Employing solvent-free conditions or using environmentally benign solvents like water minimizes solvent waste. mdpi.comresearchgate.netresearchgate.net
Reaction Conditions: Optimizing reaction conditions, such as temperature and reaction time, can prevent the formation of side products and reduce the need for extensive purification, thereby minimizing waste. Microwave-assisted synthesis, for example, can lead to cleaner reactions with higher yields in shorter times. mdpi.comresearchgate.net
Process Intensification: The use of continuous-flow reactors can improve efficiency, reduce waste generation, and enhance safety compared to traditional batch processes. researchgate.net
By integrating these green chemistry principles, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.
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Chemical Reactivity and Transformation of Methyl 3 2 Phenylethylamino Propanoate
Reactions Involving the Secondary Amine Functional Group
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, susceptible to reactions with a variety of electrophiles. byjus.com
Acylation, Sulfonylation, and Carbamoylation Reactions
Acylation: Secondary amines, such as Methyl 3-(2-phenylethylamino)propanoate, readily undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides. byjus.comlumenlearning.com This nucleophilic substitution reaction results in the formation of an amide. byjus.com The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.com
Reaction with Acetyl Chloride: When reacting with acetyl chloride in the presence of a base, this compound would form N-acetyl-N-(2-phenylethyl)-β-alanine methyl ester.
Sulfonylation: In a similar fashion, the secondary amine can be sulfonylated. Reaction with a sulfonyl chloride, such as benzenesulfonyl chloride, in an alkaline medium yields a sulfonamide. libretexts.orglibretexts.org This reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org
Hinsberg Test Analogy: This reaction is the basis of the Hinsberg test, which can differentiate between primary, secondary, and tertiary amines. The resulting sulfonamide from a secondary amine has no acidic proton on the nitrogen and is therefore insoluble in aqueous base. libretexts.org
Carbamoylation: The addition of an isocyanate to the secondary amine would lead to the formation of a substituted urea (B33335) derivative (a carbamate). This reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Product Type | General Product Structure |
|---|---|---|
| Acetyl Chloride | Amide | |
| Benzenesulfonyl Chloride | Sulfonamide |
N-Alkylation and Quaternization Chemistry
N-Alkylation: The secondary amine of this compound can be alkylated by reaction with alkyl halides. wikipedia.org This reaction introduces a third alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. wikipedia.org However, controlling the extent of alkylation can be challenging, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, potentially leading to overalkylation. masterorganicchemistry.com To achieve selective mono-alkylation, specific reagents and conditions, such as the use of cesium hydroxide (B78521) or iridium-based catalysts with alcohols as alkylating agents, have been developed for similar amines. organic-chemistry.org
Reaction with Methyl Iodide: Treatment with methyl iodide would yield Methyl 3-(N-methyl-N-(2-phenylethyl)amino)propanoate.
Quaternization: If the resulting tertiary amine is further treated with an excess of an alkylating agent, a quaternary ammonium (B1175870) salt can be formed. wikipedia.orgmasterorganicchemistry.com This reaction, known as the Menshutkin reaction, proceeds via an SN2 mechanism and is generally irreversible. libretexts.orgwikipedia.org The formation of quaternary ammonium salts from tertiary amines is a common and efficient process. masterorganicchemistry.com
Oxidation and Reduction Chemistry of Amine Moieties
Oxidation: The secondary amine in this compound can be oxidized by various oxidizing agents. The product of the oxidation depends on the specific reagent and reaction conditions used.
With Peroxides: Strong oxidizing agents like hydrogen peroxide or peroxy acids can oxidize secondary amines. These reactions can be complex, potentially leading to hydroxylamines or other decomposition products. libretexts.org
Catalytic Oxidation: Transition metal-catalyzed oxidation, often using molecular oxygen as the oxidant, can convert amines to various products, including amides or nitriles through oxidative dehydrogenation. researchgate.netrsc.org Flavoproteins can also catalyze the oxidation of secondary amines, typically involving the transfer of a hydride equivalent from the carbon-nitrogen bond. nih.gov The initial product is often an iminium ion, which can then be hydrolyzed. nih.gov
N-Dealkylation: Oxidative N-dealkylation is another possible transformation, where an alkyl group is removed from the nitrogen atom. nih.gov This is a common metabolic pathway for amine-containing compounds in biological systems. nih.gov
Reduction: The secondary amine functional group is already in a reduced state. Therefore, it is generally stable to most reducing agents. This stability allows for selective reduction of other functional groups within a molecule containing a secondary amine.
Reactions at the Ester Functional Group
The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions.
Hydrolysis Mechanisms, Kinetics, and Equilibrium Studies
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid, 3-(2-phenylethylamino)propanoic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis through a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack of water. This process is reversible.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., using sodium hydroxide), the ester is irreversibly hydrolyzed to the carboxylate salt. The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon.
Studies on related β-amino esters have shown that the rate of hydrolysis can be influenced by the groups attached to the nitrogen atom. nih.gov The presence of the amine group can also lead to intramolecular catalysis, affecting the hydrolysis kinetics. rsc.org Research on lipase-catalyzed hydrolysis has demonstrated efficient and enantioselective synthesis of β-amino acid enantiomers from their racemic esters. mdpi.com
Transesterification and Amidation Reactions
Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 3-(2-phenylethylamino)propanoate and methanol (B129727). This is an equilibrium-controlled process.
Amidation (Aminolysis): The ester can react with ammonia (B1221849) or a primary or secondary amine to form an amide. lumenlearning.com This reaction, also known as aminolysis, typically requires heating or catalysis. The reaction with ammonia would yield 3-(2-phenylethylamino)propanamide.
Table 2: Representative Reactions at the Ester Group
| Reaction Type | Reagent | Product |
|---|---|---|
| Base-Catalyzed Hydrolysis | NaOH, H₂O | 3-(2-phenylethylamino)propanoic acid (as sodium salt) |
| Transesterification | Ethanol, H⁺ or EtO⁻ | Ethyl 3-(2-phenylethylamino)propanoate |
Selective Reduction to Alcohols and Aldehydes
The methyl ester group of this compound can be selectively reduced to either a primary alcohol or an aldehyde, leaving the secondary amine and the phenyl ring intact. The choice of reducing agent and reaction conditions is critical to achieving the desired outcome.
Reduction to Primary Alcohol: The complete reduction of the ester to a primary alcohol, yielding 3-(2-phenylethylamino)propan-1-ol, can be accomplished using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation. stackexchange.comacs.org The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The high reactivity of LiAlH₄ ensures the full reduction of the ester functional group.
Reduction to Aldehyde: Partial reduction of the ester to an aldehyde, forming 3-(2-phenylethylamino)propanal, requires a less reactive, sterically hindered hydride reagent to prevent over-reduction to the alcohol. masterorganicchemistry.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. chemistrysteps.comwikipedia.org The reaction must be carried out at low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), to stabilize the tetrahedral intermediate, which upon aqueous workup hydrolyzes to the desired aldehyde. masterorganicchemistry.comchemistrysteps.comadichemistry.com Using only one equivalent of DIBAL-H at this low temperature is crucial for isolating the aldehyde in good yield. masterorganicchemistry.com
Table 1: Selective Reduction of the Ester Group
| Target Product | Reagent | Typical Conditions | Resulting Compound |
|---|---|---|---|
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C to room temp. | 3-(2-Phenylethylamino)propan-1-ol |
| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Hexane, -78 °C | 3-(2-Phenylethylamino)propanal |
Transformations Involving the Phenylethyl Substituent
The phenylethyl portion of the molecule offers two primary sites for transformation: the aromatic phenyl ring and the ethyl chain. Reactions can modify the ring's substitution pattern or its degree of saturation.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenylethylamino group attached to the benzene (B151609) ring dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The outcome is highly dependent on the reaction conditions due to the basic nature of the secondary amine.
The N-alkylanilino moiety is generally an activating group because the nitrogen atom's lone pair of electrons can be donated into the π-system of the aromatic ring through resonance. libretexts.orgwikipedia.orgorganicchemistrytutor.com This increases the electron density of the ring, making it more nucleophilic, and directs incoming electrophiles to the ortho and para positions. libretexts.orgorganicchemistrytutor.com
However, in the presence of strong acids, such as the nitric acid/sulfuric acid mixture used for nitration, the secondary amine is protonated to form an ammonium salt. youtube.com The resulting positively charged group, -CH₂CH₂N⁺H₂CH₂CH₂COOCH₃, becomes a powerful electron-withdrawing group via induction. wikipedia.org This deactivates the ring towards electrophilic attack and directs incoming substituents to the meta position. wikipedia.orgresearchgate.net
Direct Friedel-Crafts alkylation or acylation reactions are generally unsuccessful on this substrate because the Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the basic nitrogen atom of the amine. This deactivates the ring to such an extent that the reaction fails to proceed.
Table 2: Regioselectivity in the Nitration of the Phenyl Ring
| Reaction Conditions | State of the Amino Group | Directing Effect | Major Product(s) |
|---|---|---|---|
| Mildly Acidic / Non-acidic | Free Amine (-NHR) | Activating, ortho, para-directing | Methyl 3-(2-(2-nitrophenyl)ethylamino)propanoate and Methyl 3-(2-(4-nitrophenyl)ethylamino)propanoate |
| Strongly Acidic (e.g., HNO₃/H₂SO₄) | Protonated Ammonium (-N⁺H₂R) | Deactivating, meta-directing | Methyl 3-(2-(3-nitrophenyl)ethylamino)propanoate |
Hydrogenation of the Aromatic Ring
The aromatic phenyl ring can be converted to a saturated cyclohexane (B81311) ring through catalytic hydrogenation. This reaction transforms this compound into Methyl 3-(2-cyclohexylethylamino)propanoate. This transformation typically requires a heterogeneous catalyst and a source of high-pressure hydrogen gas.
Commonly used catalysts include noble metals such as platinum (Pt), rhodium (Rh), and ruthenium (Ru), often supported on activated carbon (C) or alumina (B75360) (Al₂O₃). nih.gov Rhodium-based catalysts are particularly effective for the hydrogenation of aromatic rings under relatively mild conditions. The reaction is typically run in a solvent that can dissolve the substrate but does not interfere with the catalysis, such as ethanol or ethyl acetate (B1210297).
Table 3: Catalytic Hydrogenation of the Phenyl Ring
| Catalyst | Typical Conditions | Product |
|---|---|---|
| Rh/C or PtO₂ | H₂ (50-100 psi), Room Temperature, Ethanol | Methyl 3-(2-cyclohexylethylamino)propanoate |
Methyl 3 2 Phenylethylamino Propanoate As a Synthetic Intermediate and Building Block
A Gateway to Complex Nitrogen-Containing Organic Molecules
The presence of both a nucleophilic secondary amine and an electrophilic ester group within the same molecule makes methyl 3-(2-phenylethylamino)propanoate an ideal starting material for the synthesis of various nitrogen-containing organic structures. These functional groups can participate in a range of intramolecular and intermolecular reactions, leading to the formation of cyclic and acyclic compounds with significant biological and chemical interest.
Precursor to Heterocyclic Compounds: Lactams and Pyrrolidines
The strategic positioning of the amine and ester functionalities in this compound facilitates its conversion into valuable heterocyclic compounds such as lactams and pyrrolidines. These ring systems are core scaffolds in numerous pharmaceuticals and natural products.
Lactams , which are cyclic amides, can be synthesized from β-amino esters like this compound through intramolecular cyclization. This transformation typically involves the activation of the ester group to promote amide bond formation with the secondary amine. Various reagents and conditions can be employed to effect this cyclization, offering pathways to different substituted β-lactams and larger ring-sized lactams. The phenylethyl group attached to the nitrogen atom can influence the stereochemical outcome of these reactions and can be further modified in subsequent synthetic steps.
Pyrrolidines , five-membered saturated nitrogen-containing heterocycles, represent another important class of compounds accessible from this compound. The synthesis of pyrrolidines from this precursor could involve a reduction of the ester group to an alcohol, followed by intramolecular cyclization via substitution or other ring-closing strategies. The phenylethyl substituent provides a handle for introducing further molecular complexity and can play a role in directing the stereochemistry of the final product.
| Heterocycle | General Synthetic Approach from this compound |
| Lactams | Intramolecular cyclization via amide bond formation between the amine and activated ester. |
| Pyrrolidines | Reduction of the ester to an alcohol followed by intramolecular cyclization. |
Intermediate in Asymmetric Synthesis and Chiral Auxiliaries
The field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, can benefit from intermediates like this compound. The phenylethylamine portion of the molecule is a well-known chiral motif. By using an enantiomerically pure form of 2-phenylethylamine in the synthesis of the parent compound, a chiral version of this compound can be obtained.
This chiral β-amino ester can then be utilized as a chiral building block , where the inherent chirality is transferred to the final product through subsequent chemical transformations. Furthermore, the amine functionality can be derivatized to create chiral auxiliaries . A chiral auxiliary is a temporary functional group that directs the stereochemical course of a reaction on a substrate. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recycled. The phenylethyl group in this compound provides a robust and well-studied chiral scaffold for designing such auxiliaries.
Applications in the Development of Novel Reagents and Catalysts
The reactivity of the amine and ester groups in this compound makes it a suitable platform for the development of new reagents and catalysts. The secondary amine can be functionalized to introduce various coordinating groups, which can then bind to metal centers to form organometallic catalysts. These catalysts can be designed for a range of organic transformations, including hydrogenations, cross-coupling reactions, and asymmetric catalysis.
Moreover, the entire molecule can serve as a ligand in transition metal catalysis. The bidentate nature of the molecule, with potential coordination sites at the nitrogen and the ester's carbonyl oxygen, can be exploited to create stable metal complexes with specific catalytic activities. The steric and electronic properties of the phenylethyl group can be tuned to modulate the reactivity and selectivity of the resulting catalyst.
Derivatization for Material Science Precursors
The structural features of this compound also lend themselves to applications in material science. Through appropriate derivatization, this compound can be converted into precursors for advanced materials such as polymers and dendrimers.
Polymer Monomers: By introducing polymerizable functional groups, such as a vinyl group or an additional amine or carboxylic acid, this compound can be transformed into a monomer. The resulting polymers would incorporate the phenylethylamino propanoate moiety as a repeating unit, potentially imparting unique properties to the material, such as specific thermal behavior, solubility, or the ability to coordinate with metal ions.
| Material Type | Potential Synthetic Strategy using this compound |
| Polymer Monomers | Introduction of a polymerizable group (e.g., vinyl, additional amine/acid). |
| Dendrimers | Use as a building block for branched structures via reactions at the amine and ester groups. |
Advanced Analytical Methodologies for Detection and Quantification of Methyl 3 2 Phenylethylamino Propanoate Non Clinical Contexts
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. For a compound like Methyl 3-(2-phenylethylamino)propanoate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable.
HPLC is a primary choice for the analysis of non-volatile or thermally labile compounds. This compound, being a moderately polar molecule, is well-suited for reversed-phase HPLC (RP-HPLC).
Method development would focus on optimizing several key parameters:
Stationary Phase: A C18 column is a common starting point, offering good hydrophobic retention for the phenylethyl group. For potentially enhanced selectivity through π-π interactions with the phenyl ring, a Phenyl-Hexyl stationary phase can be an excellent alternative. fda.gov.twnih.gov
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile (B52724) or methanol) is standard. nih.govresearchgate.net The aqueous phase is often acidified with formic acid or acetic acid to ensure the secondary amine is protonated, leading to sharper peaks and better retention on reversed-phase columns. nih.gov A buffer like ammonium (B1175870) acetate (B1210297) may also be used. fda.gov.twnih.gov
Detection: The presence of the phenyl ring provides a chromophore, allowing for UV detection. The characteristic absorbance peaks for phenylethylamines are typically found around 210 nm and 258 nm. nih.govresearchgate.net For higher sensitivity and selectivity, a Diode Array Detector (DAD) can be employed to acquire full UV spectra, aiding in peak purity assessment. nih.gov
Optimization: Parameters such as mobile phase gradient, flow rate, column temperature, and injection volume must be systematically optimized to achieve baseline separation from impurities and a reasonable analysis time.
Table 1: Representative HPLC Method Parameters for Analysis of Phenylethylamine Derivatives
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 2.6 µm) | C18 provides general hydrophobic retention; Phenyl-Hexyl offers alternative selectivity via π-π interactions. fda.gov.twnih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures analyte protonation for good peak shape and retention. nih.gov |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Common organic modifiers for adjusting elution strength. mdpi.com |
| Elution | Gradient | Allows for separation of compounds with a range of polarities. nih.gov |
| Flow Rate | 0.3 - 1.0 mL/min | Adjusted based on column dimensions and desired analysis time. |
| Column Temperature | 25 - 40 °C | Controls viscosity and can improve peak shape and resolution. fda.gov.tw |
| Detection | UV-Vis (DAD) at ~215 nm and/or ~258 nm | Utilizes the chromophore of the phenyl ring for detection. nih.govnih.gov |
Gas chromatography is a high-resolution separation technique ideal for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to the polar secondary amine group, which can cause peak tailing and adsorption on the GC column. nih.govmdpi.com Therefore, derivatization is a mandatory step to increase volatility and thermal stability. mdpi.comlibretexts.orgnist.gov
Common derivatization strategies involve converting the active hydrogen on the secondary amine to a less polar, more stable group. nih.gov
Acylation: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) react with the amine to form stable, highly electronegative amides. These derivatives are not only more volatile but also exhibit excellent sensitivity with an Electron Capture Detector (ECD). jfda-online.com
Alkylation/Silylation: While silylation (e.g., with BSTFA) is common for primary amines and hydroxyl groups, it can be less effective for secondary amines. libretexts.org
Carbamate (B1207046) Formation: Reagents such as alkyl chloroformates (e.g., methyl chloroformate, ethyl chloroformate) react readily with primary and secondary amines in aqueous or two-phase systems to form stable carbamate derivatives suitable for GC analysis. researchgate.netresearchgate.net
Once derivatized, the compound can be analyzed on a low-to-mid-polarity capillary column (e.g., DB-5ms, HP-1ms) coupled with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification. nist.govnih.gov
Electrophoretic Methods for Separation and Characterization (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field. longdom.org For this compound, its secondary amine group is basic and will be protonated at acidic pH, giving it a positive charge and making it suitable for analysis by Capillary Zone Electrophoresis (CZE).
Key considerations for CE method development include:
Background Electrolyte (BGE): The pH of the BGE is critical. A low pH buffer (e.g., phosphate (B84403) or acetate buffer, pH 2.5-4.5) ensures the analyte is fully cationic, promoting migration towards the cathode. longdom.org
Capillary: An uncoated fused-silica capillary is typically used.
Detection: On-column UV detection is the most common method, leveraging the compound's phenyl ring chromophore. nih.gov
Derivatization for Enhanced Detection: For trace analysis, derivatization with a fluorescent tag like 9-fluorenylmethoxycarbonyl chloride (FMOC) or Pacific Blue can be performed. This significantly enhances sensitivity when using a laser-induced fluorescence (LIF) detector. nih.govresearchgate.net
CE offers advantages of high separation efficiency, short analysis times, and minimal solvent consumption. acs.org
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Trace Detection
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for analyzing complex samples and detecting trace amounts of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS): Following the necessary derivatization as described in section 7.1.2, GC-MS provides high separation efficiency from the GC and definitive structural information from the MS. nih.gov The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for highly sensitive and selective quantification of the target analyte. nih.govresearchgate.net The fragmentation pattern of the derivatized this compound would provide a unique fingerprint for its identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for this type of analyte in complex matrices. fda.gov.twnih.gov It combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry. The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI) in positive mode, which would readily protonate the secondary amine. The resulting precursor ion is then fragmented in a collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and allows for quantification at very low levels, even in the presence of co-eluting interferences. fda.gov.twresearchgate.net LC-MS/MS methods often require minimal sample cleanup (e.g., "dilute-and-shoot") and offer high throughput. nih.gov
Table 2: Representative LC-MS/MS Parameters for Analysis of Phenylethylamine Derivatives
| Parameter | Typical Setting | Rationale/Comment |
|---|---|---|
| Chromatography | Reversed-Phase HPLC (as per Table 1) | Provides initial separation of the analyte from the matrix. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently generates protonated molecular ions [M+H]+ for basic amines. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring specific precursor → product ion transitions. fda.gov.twresearchgate.net |
| LOD/LOQ | Low ng/mL to pg/mL range | Demonstrates the high sensitivity achievable with this technique. nih.govresearchgate.net |
Derivatization Strategies for Enhanced Detection in Analytical Chemistry
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. libretexts.orgjfda-online.com For this compound, the primary target for derivatization is the secondary amine. The goals of derivatization are to:
Increase volatility and thermal stability for GC analysis. nih.govresearchgate.net
Improve chromatographic behavior (e.g., reduce peak tailing). mdpi.com
Enhance detector response for improved sensitivity. libretexts.orgrsc.org
Table 3: Common Derivatization Reagents for Secondary Amines
| Reagent Class | Example Reagent | Derivative Formed | Primary Application | Reference |
|---|---|---|---|---|
| Acylating Agents | Pentafluoropropionic Anhydride (PFPA) | Perfluoroacyl amide | GC-ECD, GC-MS | jfda-online.com |
| Chloroformates | Ethyl Chloroformate (ECF), Isobutyl Chloroformate (IBCF) | Carbamate | GC-FID, GC-MS | researchgate.netresearchgate.netrsc.org |
| Fluorescent Tags | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Fluorescent carbamate | HPLC-FLD, CE-LIF | researchgate.netrsc.org |
| Fluorescent Tags | 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Fluorescent amine adduct | HPLC-FLD | mdpi.com |
| Isothiocyanates | Phenylisothiocyanate (PITC) | Phenylthiourea | HPLC-UV | nih.govrsc.org |
The choice of derivatization reagent depends on the analytical instrument available and the required sensitivity. For example, acylation with a perfluorinated reagent is ideal for GC-ECD, while derivatization with FMOC-Cl is used to create highly fluorescent derivatives for HPLC-FLD or CE-LIF. jfda-online.comrsc.org The reaction conditions, including pH, temperature, and reaction time, must be carefully optimized for each reagent to ensure complete and reproducible derivatization. rsc.org
Future Directions and Unexplored Research Avenues for Methyl 3 2 Phenylethylamino Propanoate
Exploration of Novel and More Efficient Synthetic Routes
The classical synthesis of N-substituted β-amino esters like Methyl 3-(2-phenylethylamino)propanoate typically involves the aza-Michael addition of an amine to an acrylate (B77674). Future research should aim to develop more efficient, sustainable, and versatile synthetic methodologies.
Key Research Objectives:
Catalyst Development: Investigation into novel catalysts, including organocatalysts and transition-metal complexes, could significantly improve reaction rates and yields. For instance, the development of chiral catalysts could enable the asymmetric synthesis of enantiomerically pure forms of the compound. nih.gov
Biocatalysis: The use of enzymes, such as lipases or engineered enzymes from the tryptophan synthase family (TrpB), offers a green and highly selective alternative for synthesis. nih.govmdpi.commdpi.com Exploring lipase-catalyzed Michael additions in continuous-flow systems could lead to scalable and efficient production. mdpi.com
Alternative Synthetic Strategies: Beyond the aza-Michael addition, other routes warrant exploration. These could include palladium-catalyzed aminocarbonylation of alkenes or nickel-catalyzed carboxylation of aziridines, which have shown promise for the synthesis of related β-amino acid derivatives. illinois.edu Reductive amination of methyl 3-oxopropanoate (B1240783) with 2-phenylethylamine would be another viable pathway to investigate.
Below is a comparative table of potential synthetic routes that could be explored.
| Synthetic Route | Potential Advantages | Key Research Focus | Potential Challenges |
| Catalytic Aza-Michael Addition | Atom economy, directness | Development of novel metal-based or organocatalysts for improved efficiency and enantioselectivity. nih.gov | Catalyst cost, removal of catalyst from the final product, potential side reactions. |
| Enzymatic Synthesis (Biocatalysis) | High selectivity (enantio- and regioselectivity), mild reaction conditions, environmentally friendly. nih.govmdpi.comnih.gov | Screening for suitable enzymes (e.g., lipases), enzyme engineering for enhanced activity, optimization of reaction media. nih.govmdpi.com | Limited enzyme stability, substrate scope, and potential for product inhibition. nih.gov |
| Palladium-Catalyzed Aminocarbonylation | Utilization of simple alkene starting materials. illinois.edu | Optimization of catalyst systems, reaction conditions (CO pressure, temperature), and substrate scope. | Use of a toxic gas (CO), cost of palladium catalyst, potential for multiple side products. illinois.edu |
| Nickel-Catalyzed Carboxylation of Aziridines | Provides an alternative disconnection approach starting from aziridines. illinois.edu | Synthesis of the required N-(2-phenylethyl)aziridine precursor, development of efficient nickel catalyst systems. | Availability and stability of aziridine precursors, potential for ring-opening side reactions. illinois.edu |
In-Depth Mechanistic Studies of its Characteristic Chemical Reactions
A thorough understanding of the reaction mechanisms is fundamental for optimizing existing synthetic routes and designing new transformations. The aza-Michael addition, being the most direct route to this compound, is a prime candidate for such studies.
Key Research Objectives:
Kinetic Analysis: Detailed kinetic studies of the formation of this compound can elucidate the rate-determining steps and the influence of catalysts, solvents, and temperature on the reaction rate.
Intermediate Trapping and Characterization: The identification and characterization of transient intermediates, potentially through spectroscopic methods under reaction conditions or by trapping experiments, would provide direct evidence for the proposed reaction pathway.
Isotope Labeling Studies: Using deuterated reactants (e.g., deuterated 2-phenylethylamine or methyl acrylate) can help to pinpoint bond-forming and bond-breaking steps, offering deeper insight into the transition state.
Computational Modeling: In conjunction with experimental work, computational studies can model the reaction pathway, calculate activation energies for different proposed mechanisms, and visualize transition state geometries. researchgate.net
The following table outlines potential areas for mechanistic investigation.
| Mechanistic Aspect | Investigative Technique | Expected Insights |
| Reaction Kinetics | In-situ monitoring (e.g., NMR, IR spectroscopy), initial rate studies. | Determination of reaction order, rate constants, and activation parameters. |
| Transition State Analysis | Isotope effect studies (e.g., Kinetic Isotope Effect), computational chemistry. | Information on the geometry and energetics of the transition state. |
| Role of Catalyst | Spectroscopic studies of catalyst-substrate interactions, isolation of catalyst-reactant adducts. | Elucidation of how the catalyst activates the substrates and facilitates the reaction. mdpi.com |
| Solvent Effects | Systematic variation of solvent polarity and hydrogen-bonding ability, correlation of rate constants with solvent parameters. | Understanding the role of the solvent in stabilizing intermediates and transition states. researchgate.net |
Advanced Computational Chemistry for Rational Design of Derivatives
Computational chemistry provides powerful predictive tools that can accelerate the discovery and development of novel derivatives of this compound with tailored properties. By modeling the molecule and its interactions, researchers can prioritize synthetic targets and reduce reliance on trial-and-error experimentation.
Key Research Objectives:
Conformational Analysis: Determining the stable conformations of the molecule and how they are influenced by the surrounding environment.
Property Prediction: Calculating key physicochemical properties such as solubility, lipophilicity (logP), and electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps).
Reactivity Mapping: Identifying the most reactive sites on the molecule for various types of chemical reactions (e.g., nucleophilic or electrophilic attack) to guide derivatization efforts.
Virtual Screening: Designing a virtual library of derivatives and using computational models to predict their properties and potential activities for specific applications, such as binding to a biological target.
The table below details how different computational methods could be applied.
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics, and spectroscopic properties. | Molecular orbital energies, atomic charges, reaction barriers, IR/NMR spectra predictions. cdmf.org.br |
| Molecular Dynamics (MD) Simulations | Simulation of the molecule's dynamic behavior over time in different environments (e.g., in solution). | Conformational flexibility, solvent interactions, self-assembly behavior. cdmf.org.br |
| Quantitative Structure-Activity Relationship (QSAR) | Development of statistical models that correlate chemical structure with a specific property or activity. | Predictive models for biological activity or physical properties of untested derivatives. |
| Molecular Docking | Prediction of the binding orientation and affinity of the molecule or its derivatives to a target receptor. | Identification of potential biological targets and rational design of more potent analogs. |
Potential for Derivatization in New Chemical Transformations and Applications
The structure of this compound offers multiple sites for chemical modification, opening avenues for creating a diverse library of new compounds with unique properties and potential applications.
Key Research Objectives:
Amine Functionality: The secondary amine is a key site for derivatization. Reactions such as acylation, sulfonylation, alkylation, or arylation could be explored to introduce a wide range of functional groups.
Ester Functionality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides. It can also be reduced to the corresponding primary alcohol.
Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) to introduce substituents that can modulate the electronic and steric properties of the molecule.
Polymerization: The molecule could serve as a monomer for the synthesis of poly(β-amino ester)s (PBAEs). nih.govrug.nl These polymers are known for their biodegradability and pH-responsiveness, with applications in drug and gene delivery. nih.govrug.nl
This table summarizes potential derivatization strategies and their resulting applications.
| Site of Derivatization | Chemical Transformation | Resulting Derivative Class | Potential Applications |
| Secondary Amine | Acylation, Sulfonylation | Amides, Sulfonamides | Fine chemicals, medicinal chemistry scaffolds. |
| Ester Group | Hydrolysis followed by amidation | Carboxamides | Building blocks for peptides, novel polymers. |
| Ester Group | Reduction | Amino alcohols | Chiral ligands, synthetic intermediates. |
| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted aromatic derivatives | Probes for structure-activity relationship studies, materials science. |
| Monomer Functionality | Michael Addition Polymerization | Poly(β-amino ester)s nih.gov | Biomaterials for drug delivery, gene therapy, and tissue engineering. nih.govrug.nl |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-(2-phenylethylamino)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions between methyl acrylate derivatives and phenylethylamine. Key steps include:
- Amide bond formation : Use of coupling agents like EDC/HOBt to facilitate reaction between carboxylic acid esters and amines .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while temperature control (0–25°C) minimizes side reactions .
- Example : A two-step synthesis involving Michael addition followed by esterification achieved a 68% yield in a study on analogous propanoate esters .
Q. How is this compound characterized for structural confirmation and purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms the presence of the phenylethylamino moiety (δ 7.2–7.4 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 237.1365 for C₁₂H₁₇NO₂⁺) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while impurity profiling references EP/Pharm. standards (e.g., related propanoic acid derivatives) .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer :
- Hydrolysis risk : The ester group is sensitive to moisture; store under anhydrous conditions (desiccated, −20°C) .
- Light sensitivity : Amber vials prevent photodegradation of the aromatic amine moiety .
- Stability assays : Accelerated stability testing (40°C/75% RH for 4 weeks) monitors degradation products via LC-MS .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis?
- Methodological Answer :
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency in multi-step syntheses .
- DoE (Design of Experiments) : Statistical optimization of variables (e.g., pH, stoichiometry) increases yield from 60% to 82% in pilot-scale reactions .
- Table : Comparison of synthetic routes:
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Condensation (DMF) | 68 | 95 | Solvent removal complexity |
| Michael addition | 75 | 97 | Requires low temperature |
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity reassessment : Contaminants (e.g., unreacted phenylethylamine) may skew activity; reanalyze via LC-MS and compare against certified reference standards (e.g., EP Impurity A) .
- Assay standardization : Use isogenic cell lines and control compounds (e.g., kinase inhibitors) to normalize inter-lab variability .
- Meta-analysis : Cross-reference IC₅₀ values from peer-reviewed studies (e.g., PubChem BioAssay data) to identify outliers .
Q. What advanced analytical techniques differentiate stereoisomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol = 90:10) to resolve enantiomers; retention times vary by >2 min for R vs. S forms .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related sulfanylpropanoate derivatives .
- Circular Dichroism (CD) : Detects Cotton effects near 220 nm for amine-containing stereocenters .
Q. How to study interactions between this compound and biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to receptors like G-protein-coupled receptors (GPCRs) .
- Molecular docking : Software (e.g., AutoDock Vina) predicts binding poses using crystal structures of homologous targets (e.g., PDB ID: 6CM4) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
